molecular formula C22H29FO5 B1678425 Paramethasone CAS No. 53-33-8

Paramethasone

Cat. No. B1678425
CAS RN: 53-33-8
M. Wt: 392.5 g/mol
InChI Key: MKPDWECBUAZOHP-AFYJWTTESA-N
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Description

Paramethasone is a glucocorticoid with the general properties of corticosteroids . It has been used by mouth in the treatment of all conditions in which corticosteroid therapy is indicated except adrenal-deficiency states . It is used for its anti-inflammatory and anti-allergic actions especially in the form of its acetate C24H31FO6 .


Molecular Structure Analysis

Paramethasone has a molecular formula of C22H29FO5 . Its average mass is 392.4611 Da and its mono-isotopic mass is 392.199890 Da .


Chemical Reactions Analysis

Paramethasone reduces inflammatory reaction by limiting the capillary dilatation and permeability of the vascular structures . These compounds restrict the accumulation of polymorphonuclear leukocytes and macrophages and reduce the release of vasoactive kinins .

Safety And Hazards

Paramethasone may increase the anticoagulant activities of Acenocoumarol . The risk or severity of hyperglycemia can be increased when Paramethasone is combined with Acetohexamide . The risk or severity of adverse effects can be increased when Paramethasone is combined with Acetyldigitoxin .

properties

IUPAC Name

(6S,8S,9S,10R,11S,13S,14S,16R,17R)-6-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29FO5/c1-11-6-14-13-8-16(23)15-7-12(25)4-5-20(15,2)19(13)17(26)9-21(14,3)22(11,28)18(27)10-24/h4-5,7,11,13-14,16-17,19,24,26,28H,6,8-10H2,1-3H3/t11-,13+,14+,16+,17+,19-,20+,21+,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKPDWECBUAZOHP-AFYJWTTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CC(C4=CC(=O)C=CC4(C3C(CC2(C1(C(=O)CO)O)C)O)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@H]3[C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29FO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3023421
Record name Paramethasone
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Molecular Weight

392.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Paramethasone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015462
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Solubility

Fluffy, practically white, crystalline powder. Sol in chloroform, ether, and methanol; odorless /acetate/, 1.45e-01 g/L
Record name PARAMETHASONE
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Record name Paramethasone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015462
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Glucocorticoids such as paramethasone can inhibit leukocyte infiltration at the site of inflammation, interfere with mediators of inflammatory response, and suppress humoral immune responses. The antiinflammatory actions of glucocorticoids are thought to involve phospholipase A2 inhibitory proteins, lipocortins, which control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes. Paramethasone reduces inflammatory reaction by limiting the capillary dilatation and permeability of the vascular structures. These compounds restrict the accumulation of polymorphonuclear leukocytes and macrophages and reduce the release of vasoactive kinins. Recent research suggests that corticosteroids may inhibit the release of arachidonic acid from phospholipids, thereby reducing the formation of prostaglandins. Prednisolone is a glucocorticoid receptor agonist. On binding, the corticoreceptor-ligand complex translocates itself into the cell nucleus, where it binds to many glucocorticoid response elements (GRE) in the promoter region of the target genes. The DNA bound receptor then interacts with basic transcription factors, causing an increase or decrease in expression of specific target genes, including suppression of IL2 (interleukin 2) expression., Because paramethasone acetate suppresses basal and midcycle LH surge and blocks estrogen synthesis in the female, its possible effect upon testicular physiology was evaluated in 13 healthy men by measuring the circulating levels of FSH, LH, prolactin, testosterone, dihydrotestosterone, androstenedione, estradiol and cortisol every 4 hr throughout the day, before (control) and after paramethasone acetate (6 mg/day/7 days). The total concentrations of each hormone, as well as the paramethasone acetate-induced suppressibility (measured as percent decrease in the mean 24 hr plasma level) were analyzed. paramethasone acetate suppressed neither the basal nor circadian rhythm of testosterone and had no effect on LH, FSH or prolactin output. Dihydrotestosterone, androstenedione, estradiol were significantly reduced and the basal concentrations and circadian variations of cortisol were abolished. Paramethasone acetate showed a dual control on the pituitary gonadal axis and while causing a maximal suppressed adrenocortical activity it had no interference in testosterone synthesis. /Paramethasone acetate/, Glucocorticoids are capable of suppressing the inflammatory process through numerous pathways. They interact with specific intracellular receptor proteins in target tissues to alter the expression of corticosteroid-responsive genes. Glucocorticoid-specific receptors in the cell cytoplasm bind with steroid ligands to form hormone-receptor complexes that eventually translocate to the cell nucleus. There these complexes bind to specific DNA sequences and alter their expression. The complexes may induce the transcription of mRNA leading to synthesis of new proteins. Such proteins include lipocortin, a protein known to inhibit PLA2a and thereby block the synthesis of prostaglandins, leukotrienes, and PAF. Glucocorticoids also inhibit the production of other mediators including AA metabolites such as COX, cytokines, the interleukins, adhesion molecules, and enzymes such as collagenase. /Glucocorticoids/
Record name Paramethasone
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Record name PARAMETHASONE
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Product Name

Paramethasone

CAS RN

53-33-8
Record name Paramethasone
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Record name Paramethasone [INN:BAN]
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Record name Paramethasone
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Record name Paramethasone
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Record name PARAMETHASONE
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Record name PARAMETHASONE
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Record name Paramethasone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015462
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,410
Citations
I Bel, LA Moreno, C Gomar - Canadian Journal of Anesthesia, 2006 - search.proquest.com
… Purpose: This report describes treatment with epidural dextran–40 and paramethasone injection of postural headache resulting from spontaneous intracranial hypotension in a pregnant …
Number of citations: 30 search.proquest.com
VC GALLEGOS, AJ Gallegos, NB Tovar… - The Journal of …, 1975 - academic.oup.com
… effect of paramethasone acetate on … paramethasone acetate (6 mg/day). The length of the untreated cycle was 29.2 ± 2.3 days as compared to 29.0 ± 3.1 days during the paramethasone…
Number of citations: 51 academic.oup.com
CE Stevenson, I Comer - Journal of Pharmaceutical Sciences, 1968 - Wiley Online Library
A semiautomated method for the simultaneous determination of propoxyphene hydrochloride and paramethasone acetate is described for coated tablets. A novel device for the removal …
Number of citations: 9 onlinelibrary.wiley.com
EL Dubois - JAMA, 1963 - jamanetwork.com
… milligram-for-milligram basis, determined by dividing amount of paramethasone required for maintenance intoamount of older steroid. To ascertain dosage of paramethasone to use in …
Number of citations: 8 jamanetwork.com
R Gullberg, A Elman - Scandinavian Journal of Rheumatology, 1973 - Taylor & Francis
… patients had received paramethasone. Prednhlone … paramethasone. The difference in the prevalence of PSC between the patients treated and those not treated with paramethasone is …
Number of citations: 4 www.tandfonline.com
V Cortés-Gallegos, A Carranco, I Sojo, R Alonso… - Fertility and …, 1982 - Elsevier
To test the antiestrogenic action of paramethasone acetate (PA), a group of five postmenopausal women were treated in two ways. For phase I, PA + mestranol, 6 mg + 80 μg per day for …
Number of citations: 3 www.sciencedirect.com
V Cortés-Gallegos, ME Alonso-Uriarte, LE Said… - Fertility and …, 1978 - Elsevier
… The arrows indicate the day of paramethasone acetate administration (2 mg/day). … In the present report the acute administration of paramethasone acetate for 5 days (2 mg/day) resulted …
Number of citations: 3 www.sciencedirect.com
V Cortés-Gallegos, R Alonso, G Castañeda… - Journal of Steroid …, 1984 - Elsevier
Because paramethasone acetate (PA) suppresses basal and midcycle LH surge and blocks estrogen synthesis in the female, its possible effect upon testicular physiology was …
Number of citations: 2 www.sciencedirect.com
C Stritzler, L FRANK, R REIN - Archives of Dermatology, 1962 - jamanetwork.com
… treated only with paramethasone. At first it was thought that 1 mg. of paramethasone was … was initiated with paramethasone it was found that in most cases 1 mg. 4 times daily produced …
Number of citations: 2 jamanetwork.com
L Friedrich, D Wuppermann, F Zimmermann - Archiv für dermatologische …, 1975 - Springer
… seen with paramethasone. … paramethasone treatment, decreases after treatment with D-penicillamine as well as after simultaneous administration of D-penicillamin and paramethasone…
Number of citations: 3 idp.springer.com

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